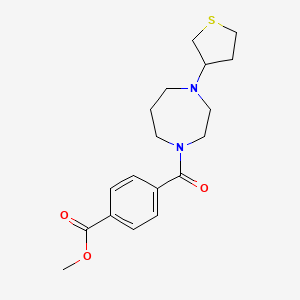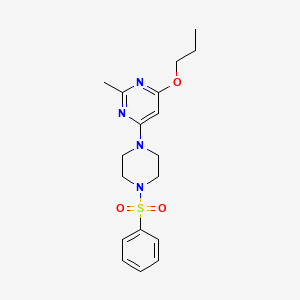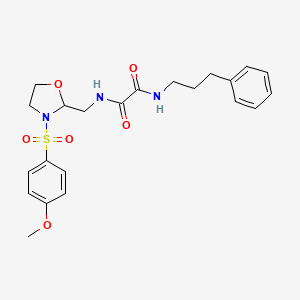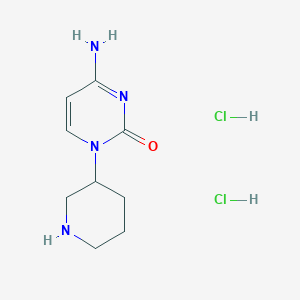
Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate is not well understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various studies. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have a positive effect on the immune system, increasing the production of immune cells and improving the overall immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an ideal candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate. One potential direction is to study its potential applications in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it an ideal candidate for studying the mechanisms of inflammation and pain. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate is a complex process that involves several steps. The first step involves the reaction of 4-(4-bromobenzoyl)benzoic acid with tetrahydrothiophene-3-carboxylic acid to produce 4-(4-bromobenzoyl)-2,5-dioxo-1,4,3-dithiazolidine. This intermediate is then reacted with 1,4-diazepane-1-carbonyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIULBCEUFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)
![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)



![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)
